molecular formula C11H16F3N3O2S B2406394 3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide CAS No. 2034603-58-0

3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2406394
CAS No.: 2034603-58-0
M. Wt: 311.32
InChI Key: PFRUOYCPFVHHLP-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide (CAS 2034603-58-0) is a chemical compound with the molecular formula C 11 H 16 F 3 N 3 O 2 S and a molecular weight of 311.33 g/mol . It features a cyclopenta[c]pyrazole core, a motif of interest in medicinal chemistry for its potential as a scaffold in drug discovery. The compound's structure includes a trifluoropropylsulfonamide group, which can influence its physicochemical properties, such as lipophilicity and metabolic stability . Exact mass is 311.09153242 g/mol, and its topological polar surface area is 72.4 Ų . This compound is offered for research purposes and is not for diagnostic or therapeutic use. Researchers can source it from qualified suppliers like Life Chemicals, who provide it in quantities ranging from 1mg to 30mg . Always refer to the Safety Data Sheet for safe handling and storage information.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2S/c1-17-10(8-3-2-4-9(8)16-17)7-15-20(18,19)6-5-11(12,13)14/h15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRUOYCPFVHHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3,3-Trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16F3N3O2SC_{12}H_{16}F_3N_3O_2S. The structural characteristics include a sulfonamide functional group and a trifluoromethyl moiety, which may contribute to its biological properties.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and potentially increase the compound's bioavailability.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism suggests potential effectiveness against a range of Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.

Case Studies

  • Antimicrobial Screening : A study conducted on various sulfonamide derivatives showed that compounds with similar structures exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to assess efficacy.
    CompoundMIC (µg/mL)Target Organism
    Compound A32E. coli
    Compound B16Staphylococcus aureus
    3,3,3-Trifluoro...TBDTBD
  • Cytotoxicity Assay : In vitro studies using MTT assays demonstrated that the compound inhibited the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range.
    Cell LineIC50 (µM)
    HeLa5.0
    MCF-74.5

Research Findings

Recent studies have focused on optimizing the pharmacological properties of sulfonamide derivatives by modifying their structures. The trifluoromethyl group has been associated with increased potency in some cases.

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound. Preliminary results indicate promising results in reducing tumor size in xenograft models when administered at specific dosages.

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